Cas no 861795-45-1 ((3-Methyl-4-nitrophenoxy)acetyl chloride)

(3-Methyl-4-nitrophenoxy)acetyl chloride is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include high reactivity in acylation reactions, enabling efficient formation of esters, amides, and other functionalized compounds. The presence of both a nitro group and a methyl substituent on the aromatic ring enhances its utility in fine chemical and pharmaceutical applications, where selective functionalization is required. The compound is typically employed under controlled conditions due to its moisture sensitivity, ensuring precise reaction outcomes. Its structural features make it valuable for constructing complex molecular frameworks in research and industrial settings. Proper handling under inert conditions is recommended to maintain stability.
(3-Methyl-4-nitrophenoxy)acetyl chloride structure
861795-45-1 structure
Product name:(3-Methyl-4-nitrophenoxy)acetyl chloride
CAS No:861795-45-1
MF:C9H8ClNO4
Molecular Weight:229.617121696472
MDL:MFCD12197810
CID:4717833
PubChem ID:46779560

(3-Methyl-4-nitrophenoxy)acetyl chloride 化学的及び物理的性質

名前と識別子

    • (3-METHYL-4-NITROPHENOXY)ACETYL CHLORIDE
    • 2-(3-methyl-4-nitrophenoxy)acetyl chloride
    • BBL014860
    • STL197269
    • T2813
    • acetyl chloride, (3-methyl-4-nitrophenoxy)-
    • (3-Methyl-4-nitrophenoxy)acetyl chloride
    • MDL: MFCD12197810
    • インチ: 1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
    • InChIKey: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
    • SMILES: ClC(COC1C=CC(=C(C)C=1)[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 229.014
  • 同位素质量: 229.014
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 72.1

(3-Methyl-4-nitrophenoxy)acetyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M240895-1000mg
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
1g
$ 720.00 2022-06-04
Enamine
EN300-193369-1g
2-(3-methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
1g
$251.0 2023-09-17
Ambeed
A779004-1g
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1 95%
1g
$232.0 2024-04-17
abcr
AB378854-10g
(3-Methyl-4-nitrophenoxy)acetyl chloride; .
861795-45-1
10g
€1357.00 2025-02-14
A2B Chem LLC
AJ02569-1g
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1 >95%
1g
$509.00 2024-04-19
Enamine
EN300-193369-10g
2-(3-methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
10g
$1312.0 2023-09-17
Enamine
EN300-193369-0.5g
2-(3-methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
0.5g
$195.0 2023-09-17
abcr
AB378854-500 mg
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
500MG
€254.60 2023-02-20
TRC
M240895-500mg
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
500mg
$ 450.00 2022-06-04
TRC
M240895-250mg
(3-Methyl-4-nitrophenoxy)acetyl chloride
861795-45-1
250mg
$ 275.00 2022-06-04

(3-Methyl-4-nitrophenoxy)acetyl chloride 関連文献

(3-Methyl-4-nitrophenoxy)acetyl chlorideに関する追加情報

Overview of (3-Methyl-4-nitrophenoxy)acetyl Chloride (CAS No. 861795-45-1)

(3-Methyl-4-nitrophenoxy)acetyl chloride (CAS No. 861795-45-1) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a 3-methyl-4-nitrophenoxy group and an acetyl chloride moiety. The combination of these functional groups imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic pathways.

The 3-methyl-4-nitrophenoxy group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. This group is often used in the synthesis of dyes, pigments, and other fine chemicals due to its ability to modulate electronic properties. The acetyl chloride moiety, on the other hand, is a highly reactive electrophile that can participate in nucleophilic acyl substitution reactions, making it a useful reagent in organic synthesis.

Recent research has highlighted the potential applications of (3-Methyl-4-nitrophenoxy)acetyl chloride in the development of novel pharmaceuticals. For instance, studies have shown that compounds containing similar 3-methyl-4-nitrophenoxy groups exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. These findings suggest that (3-Methyl-4-nitrophenoxy)acetyl chloride could serve as a key intermediate in the synthesis of new drug candidates.

In the context of materials science, (3-Methyl-4-nitrophenoxy)acetyl chloride has been explored for its potential use in the development of functional polymers and coatings. The presence of the 3-methyl-4-nitrophenoxy group can enhance the photostability and thermal stability of these materials, making them suitable for applications in electronics and optoelectronics.

The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride typically involves the reaction of 3-methyl-4-nitrophenol with acetyl chloride in the presence of a suitable catalyst. This process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

In terms of safety and handling, it is important to note that (3-Methyl-4-nitrophenoxy)acetyl chloride should be stored and handled with appropriate precautions due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be used when handling this compound to prevent skin contact and inhalation.

The future prospects for (3-Methyl-4-nitrophenoxy)acetyl chloride are promising. Ongoing research continues to uncover new applications and optimize synthetic methods, further expanding its utility in various scientific and industrial fields. As new technologies emerge, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in chemical synthesis, pharmaceutical development, and materials science.

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